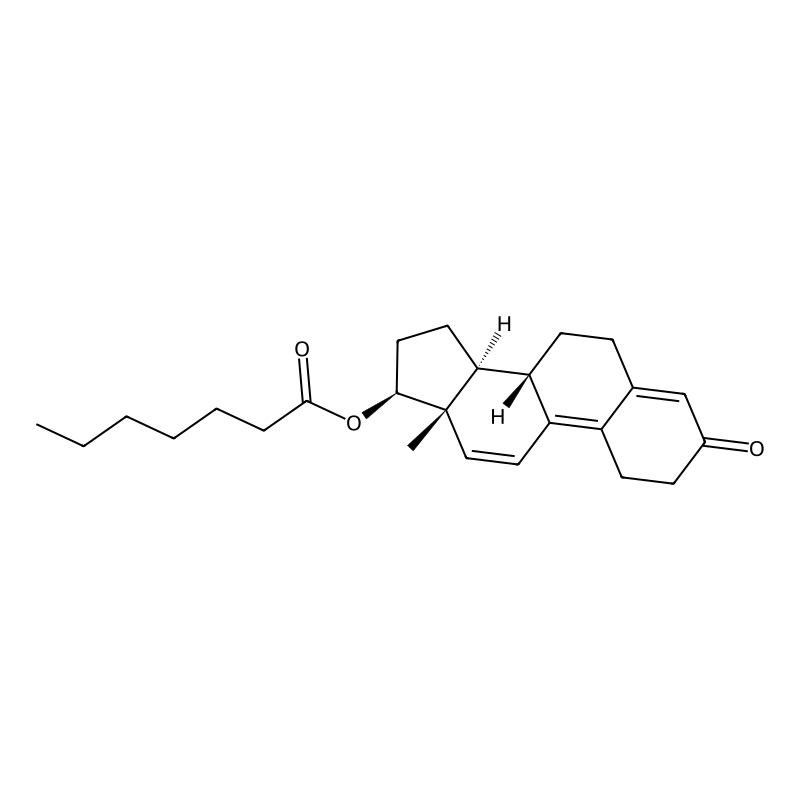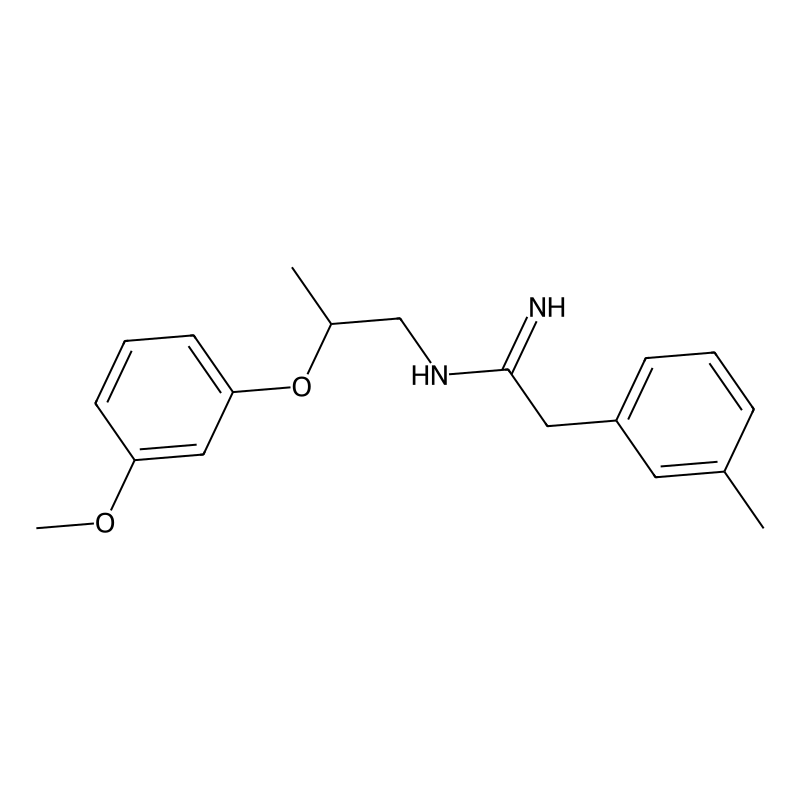Imidafenacin hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
Understanding Mechanism of Action
One area of research focuses on understanding Imidafenacin hydrochloride's mechanism of action. Studies investigate how it interacts with the body's muscarinic receptors, particularly the M3 subtype found in the bladder muscles. By blocking these receptors, Imidafenacin hydrochloride may help relax the bladder muscles, potentially reducing urinary urgency and frequency. Research like this one published in the British Journal of Pharmacology sheds light on its effects in rats: A study on the mechanism of action of Imidafenacin in conscious rats:
Imidafenacin hydrochloride is a pharmaceutical compound primarily utilized for the treatment of urinary urgency, frequent urination, and urgency urinary incontinence. It acts as a potent antagonist of the M1 and M3 subtypes of muscarinic acetylcholine receptors, which are involved in the contraction of the urinary bladder. The chemical structure of imidafenacin is characterized by its molecular formula and a molecular weight of 319.40 g/mol. It appears as a white crystalline powder that is soluble in certain organic solvents but practically insoluble in water .
Imidafenacin acts as a muscarinic receptor antagonist, primarily targeting the M3 subtype in the bladder []. Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the actions of acetylcholine in various tissues. When acetylcholine binds to the M3 receptor in the bladder, it triggers a signaling cascade leading to smooth muscle contraction. Imidafenacin binds competitively to the M3 receptor's binding site, preventing acetylcholine from exerting its effect. This competitive inhibition relaxes the bladder smooth muscle, reducing urinary urgency and frequency [].
- Toxicity: Imidafenacin exhibits moderate acute oral toxicity in animal studies.
- Other Hazards: Detailed information regarding flammability, reactivity, and other safety hazards is not readily available. However, as with most organic compounds, it is advisable to handle Imidafenacin hydrochloride with caution, following standard laboratory safety protocols.
- Hydrolysis: The reaction of 4-bromo-2,2-diphenylbutyronitrile with sulfuric acid to produce an acid amide.
- Cyclization: The subsequent reaction with glyoxal ethylene in the presence of triethylamine to form imidafenacin .
Imidafenacin exhibits significant biological activity through its antagonistic effects on muscarinic acetylcholine receptors. In vitro studies have demonstrated its ability to inhibit acetylcholine release and bladder contraction by blocking M1 and M3 receptors. This selectivity allows it to effectively reduce urinary bladder contractions while minimizing side effects on other tissues, such as salivary glands .
In vivo studies in rats have shown that imidafenacin can decrease rhythmic contractions of the urinary bladder in a dose-dependent manner, further supporting its therapeutic efficacy for urinary disorders .
The synthesis of imidafenacin has been described in several patents and research articles. Key methods include:
- Traditional Hydrolysis Method: Involves the hydrolysis of 4-bromo-2,2-diphenylbutyronitrile using concentrated sulfuric acid, followed by neutralization and recrystallization.
- Enhanced Yield Method: A more recent approach utilizes potassium hydroxide for hydrolysis, which has been shown to improve yields significantly compared to previous methods that used sulfuric acid alone .
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yields and minimize byproducts.
Imidafenacin is primarily indicated for:
- Treatment of Overactive Bladder: It effectively alleviates symptoms associated with overactive bladder syndrome, such as urinary urgency and frequency.
- Pharmacological Research: Its unique receptor antagonism profile makes it a subject of interest in studies related to bladder function and muscarinic receptor pharmacology .
Research on imidafenacin has highlighted its interactions with various biological systems:
- Muscarinic Receptors: Imidafenacin shows high affinity for M1 and M3 receptors, inhibiting their activity effectively.
- Metabolism: The compound is primarily metabolized by cytochrome P450 enzymes (CYP3A4) and UDP-glucuronosyltransferases (UGT1A4), which are crucial for its clearance from the body .
- Adverse Reactions: Clinical studies have reported side effects such as dry mouth and constipation, which are common with anticholinergic medications .
Several compounds exhibit similar pharmacological profiles to imidafenacin. Here are some notable examples:
| Compound Name | Primary Use | Receptor Selectivity | Unique Features |
|---|---|---|---|
| Oxybutynin | Overactive bladder treatment | Non-selective | Antagonizes multiple muscarinic subtypes |
| Solifenacin | Overactive bladder treatment | M3 selective | Longer half-life |
| Tolterodine | Overactive bladder treatment | M2/M3 selective | Metabolized to active form |
| Propiverine | Overactive bladder treatment | M1/M3 selective | Lower side effect profile |
Imidafenacin's unique selectivity for M1 and M3 receptors provides a therapeutic advantage over some other anticholinergic agents that may have broader receptor activity, potentially leading to fewer side effects related to salivary gland function .
Purity
Exact Mass
Appearance
Storage
Dates
2: Shin TH, Im SH, Goh MS, Lee ES, Ho MJ, Kim CH, Kang MJ, Choi YW. Novel Extended-Release Multiple-Unit System of Imidafenacin Prepared by Fluid-Bed Coating Technique. AAPS PharmSciTech. 2018 Jun 21. doi: 10.1208/s12249-018-1100-6. [Epub ahead of print] PubMed PMID: 29931609.
3: Yamada S, Ito Y, Nishijima S, Kadekawa K, Sugaya K. Basic and clinical aspects of antimuscarinic agents used to treat overactive bladder. Pharmacol Ther. 2018 Apr 27. pii: S0163-7258(18)30073-1. doi: 10.1016/j.pharmthera.2018.04.010. [Epub ahead of print] Review. PubMed PMID: 29709423.
4: Yoshida M, Takeda M, Gotoh M, Nagai S, Kurose T. Vibegron, a Novel Potent and Selective β(3)-Adrenoreceptor Agonist, for the Treatment of Patients with Overactive Bladder: A Randomized, Double-blind, Placebo-controlled Phase 3 Study. Eur Urol. 2018 May;73(5):783-790. doi: 10.1016/j.eururo.2017.12.022. Epub 2018 Feb 1. PubMed PMID: 29366513.
5: Kato D, Uno S, Van Schyndle J, Fan A, Kimura T. Persistence and adherence to overactive bladder medications in Japan: A large nationwide real-world analysis. Int J Urol. 2017 Oct;24(10):757-764. doi: 10.1111/iju.13422. Epub 2017 Aug 22. PubMed PMID: 28833621.
6: Cho S, Kwon SS, Lee KW, Yoo TK, Shin DG, Kim SW, Bae JH, Choi H, Kim YH. A multicenter real-life study of the efficacy of an alpha-blocker with or without anticholinergic agent (imidafenacin) treatment in patients with lower urinary tract symptoms/benign prostatic hyperplasia and storage symptoms. Int J Clin Pract. 2017 May;71(5). doi: 10.1111/ijcp.12938. PubMed PMID: 28508455.
7: Yamanishi T, Asakura H, Seki N, Tokunaga S. Efficacy and safety of combination therapy with tamsulosin, dutasteride and imidafenacin for the management of overactive bladder symptoms associated with benign prostatic hyperplasia: A multicenter, randomized, open-label, controlled trial (DIrecT Study). Int J Urol. 2017 Jul;24(7):525-531. doi: 10.1111/iju.13359. Epub 2017 May 2. PubMed PMID: 28466585.
8: Sugiyama R, Aizawa N, Ito H, Fujimura T, Suzuki M, Nakagawa T, Fukuhara H, Kume H, Homma Y, Igawa Y. Synergic Suppressive Effect of Silodosin and Imidafenacin on Non-Voiding Bladder Contractions in Male Rats with Subacute Bladder Outlet Obstruction. Low Urin Tract Symptoms. 2017 May;9(2):94-101. doi: 10.1111/luts.12109. Epub 2015 Jul 27. PubMed PMID: 28394493.
9: Sugiyama H, Uemura O, Mori T, Okisio N, Unai K, Liu M. Effect of imidafenacin on the urodynamic parameters of patients with indwelling bladder catheters due to spinal cord injury. Spinal Cord. 2017 Feb;55(2):187-191. doi: 10.1038/sc.2016.168. Epub 2016 Nov 29. PubMed PMID: 27897185; PubMed Central PMCID: PMC5308215.
10: Ito Y, Kuraoka S, Endo S, Takahashi A, Onoue S, Yamada S. Urinary Excretion Contributes to Long-Lasting Blockade of Bladder Muscarinic Receptors by Imidafenacin: Effect of Bilateral Ureteral Ligation. J Pharmacol Exp Ther. 2017 Jan;360(1):69-74. Epub 2016 Nov 9. PubMed PMID: 27831487.
11: Yamazaki T, Fukata A, Muraki Y. Imidafenacin exerts the antidiuretic effect by enhancing vasopressin-related responses in orally water-loaded rats. Eur J Pharmacol. 2016 Nov 15;791:72-77. doi: 10.1016/j.ejphar.2016.08.021. Epub 2016 Aug 25. PubMed PMID: 27568834.
12: Otsuka A, Kageyama S, Suzuki T, Matsumoto R, Nagae H, Kitagawa M, Furuse H, Ozono S. Comparison of mirabegron and imidafenacin for efficacy and safety in Japanese female patients with overactive bladder: A randomized controlled trial (COMFORT study). Int J Urol. 2016 Dec;23(12):1016-1023. doi: 10.1111/iju.13231. Epub 2016 Sep 29. PubMed PMID: 27686226.
13: Kuraoka S, Ito Y, Wakuda H, Shinozuka K, Onoue S, Yamada S. Characterization of muscarinic receptor binding by the novel radioligand, [(3)H]imidafenacin, in the bladder and other tissues of rats. J Pharmacol Sci. 2016 Jul;131(3):184-9. doi: 10.1016/j.jphs.2016.06.002. Epub 2016 Jun 23. PubMed PMID: 27430986.
14: Torimoto K, Matsushita C, Yamada A, Goto D, Matsumoto Y, Hosokawa Y, Miyake M, Aoki K, Hirayama A, Tanaka N, Fujimoto K. Clinical efficacy and safety of mirabegron and imidafenacin in women with overactive bladder: A randomized crossover study (the MICRO study). Neurourol Urodyn. 2017 Apr;36(4):1097-1103. doi: 10.1002/nau.23050. Epub 2016 Jun 6. PubMed PMID: 27265880.
15: Thiagamoorthy G, Cardozo L, Robinson D. Current and future pharmacotherapy for treating overactive bladder. Expert Opin Pharmacother. 2016 Jul;17(10):1317-25. doi: 10.1080/14656566.2016.1186645. Epub 2016 Jun 2. Review. PubMed PMID: 27253972.
16: Ogoda M, Ito Y, Fuchihata Y, Onoue S, Yamada S. Characterization of muscarinic and P2X receptors in the urothelium and detrusor muscle of the rat bladder. J Pharmacol Sci. 2016 May;131(1):58-63. doi: 10.1016/j.jphs.2016.04.020. Epub 2016 Apr 26. PubMed PMID: 27174863.
17: Fukata A, Yamazaki T. Comparative Influence of Imidafenacin and Oxybutynin on Voiding Function in Rats with Functional Urethral Obstruction. Drug Res (Stuttg). 2016 Jun;66(6):306-11. doi: 10.1055/s-0035-1569410. Epub 2016 Mar 15. PubMed PMID: 26979753.
18: Suekane S, Ueda K, Suyama S, Hayashi T, Toyozawa N, Yoshitake M, Nishihara K, Sakashita N, Uchimura N, Matsuoka K. Comprehensive Health-Related Quality of Life is Influenced by Nocturia and Sleep Disturbance: Investigation Based on the SF-8. Kurume Med J. 2016;62(1-2):9-16. doi: 10.2739/kurumemedj.MS64010. Epub 2016 Mar 1. PubMed PMID: 26935441.
19: Muraki Y. Comparative functional selectivity of imidafenacin and propiverine, antimuscarinic agents, for the urinary bladder over colon in conscious rats. Naunyn Schmiedebergs Arch Pharmacol. 2015 Nov;388(11):1171-8. doi: 10.1007/s00210-015-1155-9. Epub 2015 Jul 28. PubMed PMID: 26216447.
20: Yamanishi T, Kaga K, Fuse M, Shibata C, Kamai T, Uchiyama T. The role of muscarinic receptor subtypes on carbachol-induced contraction of normal human detrusor and overactive detrusor associated with benign prostatic hyperplasia. J Pharmacol Sci. 2015 Jun;128(2):65-70. doi: 10.1016/j.jphs.2015.05.005. Epub 2015 May 27. PubMed PMID: 26084660.








